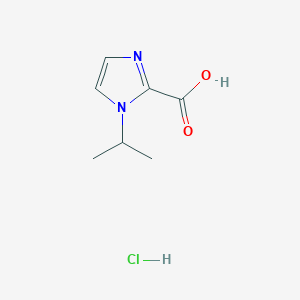

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in a more saturated compound.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride has several scientific research applications:

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-2-carboxylic acid: This compound shares the imidazole core structure but lacks the isopropyl group, which can affect its reactivity and biological activity.

Thiazole-4-carboxylic acid: This compound has a similar structure but contains a sulfur atom instead of a nitrogen atom, leading to different chemical properties and applications.

Uniqueness: 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.

Biologische Aktivität

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Imidazole Derivatives

Imidazole compounds are characterized by a five-membered ring containing two nitrogen atoms. They exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The specific compound in focus, this compound, is notable for its amphoteric nature, allowing it to interact with various biochemical pathways and biological targets.

Target Interactions:

this compound interacts with multiple biological targets. Its mechanism often involves:

- Inhibition of Enzymes: It can inhibit specific enzymes that play critical roles in bacterial metabolism and replication.

- Membrane Interaction: The isopropyl group enhances lipophilicity, allowing better penetration into bacterial membranes.

Biochemical Pathways:

The compound's biological activity is influenced by its ability to engage with various biochemical pathways. It has shown potential in disrupting the function of metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

- Against Staphylococcus aureus: The compound demonstrated effective inhibition in vitro, comparable to established antibiotics.

- Against Pseudomonas aeruginosa: It showed synergistic effects when combined with carbapenem antibiotics, enhancing their efficacy against resistant strains .

Antifungal and Antiviral Properties

In addition to antibacterial effects, imidazole derivatives have been reported to possess antifungal and antiviral activities. These effects are attributed to their ability to disrupt fungal cell membranes and inhibit viral replication processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production in inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which facilitates absorption and distribution within biological systems. Its amphoteric nature allows it to maintain stability across varying pH levels, enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives:

- Synergistic Effects with Antibiotics:

- In Vitro Studies:

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial, antifungal, anti-inflammatory | Inhibition of enzymes; membrane interaction |

| 1H-Imidazole-2-carboxylic acid | Antibacterial | Similar mechanisms but less potent |

| Thiazole derivatives | Antimicrobial | Different chemical properties |

Eigenschaften

IUPAC Name |

1-propan-2-ylimidazole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-4-3-8-6(9)7(10)11;/h3-5H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYOIRYCVNTOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.